4-Cyclopropoxy-2-methylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-cyclopropyloxy-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-6-9(4-5-10(7)11)12-8-2-3-8/h4-6,8H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSOWKCQBVTPMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Identity and Chemoinformatic Integration of 4-Cyclopropoxy-2-methylaniline
Executive Summary & Core Identifiers
4-Cyclopropoxy-2-methylaniline is a specialized aniline intermediate characterized by a cyclopropyl ether moiety at the para position and a methyl group at the ortho position relative to the amine.[1] This structural motif is increasingly relevant in medicinal chemistry as a bioisostere for isopropyl or methoxy groups, offering modulated lipophilicity (LogP) and enhanced metabolic stability against CYP450 oxidative dealkylation.
Below are the precise chemoinformatic keys required for database interrogation (SciFinder, Reaxys, PubChem).
Database Search Keys
| Identifier Type | Key String / Value | Usage Note |
| Canonical SMILES | Cc1cc(OC2CC2)ccc1N | Best for substructure searching and flexible matching.[1] |
| Isomeric SMILES | Cc1cc(OC2CC2)ccc1N | Identical to canonical (molecule is achiral).[1] |
| InChI String | InChI=1S/C10H13NO/c1-7-6-9(12-10-4-5-10)2-3-8(7)11/h2-3,6,10H,4-5,11H2,1H3 | Standard machine-readable identifier.[1][2] |
| Molecular Formula | C₁₀H₁₃NO | Useful for mass spectrometry filtering (MW ≈ 163.22 Da).[1] |
| IUPAC Name | This compound | Official nomenclature.[1] |
Note on CAS Registry: As a specialized research intermediate, this specific isomer may not have a widely indexed CAS number in public aggregators like PubChem.[1] Researchers should rely on the InChI String or SMILES for exact structure matching in proprietary databases (e.g., CAS SciFinder).[1]
Chemoinformatic Search Strategy
To locate vendors or synthesis data for this specific intermediate, a "text-based" search is often insufficient due to nomenclature variations (e.g., 4-amino-3-methylphenyl cyclopropyl ether).[1]
Recommended Search Workflow
The following logic ensures high-fidelity retrieval of relevant chemical data.
Figure 1: Chemoinformatic workflow for retrieving specific aniline intermediates using SMILES strings to bypass nomenclature ambiguity.
Structural Utility in Drug Design
The cyclopropyl ether moiety is a high-value pharmacophore.[1] Replacing a standard isopropyl ether or methoxy group with a cyclopropyl ether often yields specific advantages in the Lead Optimization phase.[1]
Physicochemical Profile (Estimated)
| Property | Value | Significance in Drug Design |
| Molecular Weight | 163.22 g/mol | Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery).[1] |
| cLogP | ~2.1 - 2.4 | Higher than methoxy (~1.1), similar to isopropyl, improving membrane permeability.[1] |
| H-Bond Donors | 1 (NH₂) | Primary amine handle for further derivatization (e.g., amide coupling).[1] |
| Rotatable Bonds | 2 | Rigid cyclopropyl ring reduces entropic penalty upon binding compared to acyclic ethers.[1] |
Bioisosteric Rationale
-
Metabolic Stability: The cyclopropyl C-H bonds are stronger (~106 kcal/mol) than the secondary C-H bonds in an isopropyl group (~95 kcal/mol). This reduces the rate of O-dealkylation by cytochrome P450 enzymes, extending the half-life (
) of the drug candidate.[1] -
Conformational Lock: The cyclopropyl ring acts as a steric "block," often forcing the ether oxygen into a specific dihedral angle relative to the phenyl ring, potentially improving binding affinity if the pocket is narrow.
Synthesis Protocol (Step-by-Step)
Since this compound is not a commodity chemical, it is best synthesized via a Nucleophilic Aromatic Substitution (SₙAr) route followed by reduction.[1] This method is preferred over Chan-Lam coupling for anilines due to higher reliability and scalability.[1]
Reaction Scheme
Precursors: 4-Fluoro-2-methyl-1-nitrobenzene + Cyclopropanol.[1]
Figure 2: Two-step synthetic route converting the nitro-fluoride precursor to the target aniline via etherification and reduction.[1]
Detailed Methodology
Step 1: Etherification (SₙAr)[1]
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve Cyclopropanol (1.2 equiv) in anhydrous DMF (Dimethylformamide).
-
Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH) (60% dispersion in oil, 1.3 equiv) portion-wise. Stir for 30 mins until gas evolution ceases.
-
Addition: Add 4-Fluoro-2-methyl-1-nitrobenzene (1.0 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the fluoride.[1]
-
Workup: Quench with ice water. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Step 2: Nitro Reduction[1]
-
Setup: Dissolve the nitro-ether intermediate in Ethanol/Water (4:1).
-
Reduction: Add Iron powder (Fe) (5 equiv) and Ammonium Chloride (NH₄Cl) (5 equiv). Heat to reflux (80°C) for 2 hours.
-
Alternative: Hydrogenation with 10% Pd/C under H₂ balloon (RT, 4h) is cleaner but requires care to avoid reducing the cyclopropyl ring (though cyclopropyl ethers are generally stable to standard hydrogenolysis conditions, prolonged exposure can open the ring). Iron reduction is chemoselective.[1]
-
-
Isolation: Filter through a Celite pad.[1] Concentrate the filtrate.
-
Final Purification: Acid-base extraction or recrystallization (from Ethanol/Heptane) to yield This compound as a light brown/off-white solid.[1]
References
-
Gagnon, A., et al. (2017).[3] Novel Synthesis of Aryl Cyclopropylketones and Ethers via Cross-Coupling.[1][3] Thieme Chemistry.[1]
-
Bouchard, L., et al. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence.[1][4][5] The Journal of Organic Chemistry.[1][4][5] [1][4][5]
-
Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" in Drug Discovery: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry.[1] [1]
-
PubChem Database. (2024).[1][6] Compound Summary for 4-cyclopropyl-2-methylaniline (Structural Analog Reference). National Library of Medicine.[1] [1]
Sources
- 1. 4-ブロモ-2-メチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. PubChemLite - 4-cyclopropyl-2-methylaniline (C10H13N) [pubchemlite.lcsb.uni.lu]
- 3. Novel Synthesis of Aryl Cyclopropylketones - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-cyclopropyl-2-methylaniline | C10H13N | CID 55284437 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Process Handling of 4-Cyclopropoxy-2-methylaniline
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 4-Cyclopropoxy-2-methylaniline , a critical intermediate in the synthesis of tyrosine kinase inhibitors.
CAS Number: 1243355-31-8 Formula: C₁₀H₁₃NO Molecular Weight: 163.22 g/mol Physical State: Viscous brown liquid (crude); low-melting solid (pure)
Executive Summary
This compound is a specialized aniline derivative characterized by a lipophilic cyclopropyl ether group at the para position and a methyl group at the ortho position. It serves as a high-value pharmacophore building block, primarily in the development of Bruton's Tyrosine Kinase (BTK) inhibitors and other targeted oncology therapies.
Understanding its solubility landscape is critical for process chemists optimizing nucleophilic aromatic substitutions, catalytic hydrogenations, and Buchwald-Hartwig cross-coupling reactions. This guide provides a definitive solubility analysis based on experimental patent data and predictive physicochemical modeling.
Physicochemical Profile & Solubility Landscape
The molecule exhibits a "push-pull" electronic structure: the amino group is a hydrogen bond donor/acceptor, while the cyclopropyl ether adds significant lipophilicity and steric bulk.
Calculated Physicochemical Parameters
| Parameter | Value (Approx.) | Implication for Solubility |
| LogP (Octanol/Water) | 2.5 – 2.9 | Highly lipophilic; prefers organic phases. |
| pKa (Conjugate Acid) | ~4.5 – 5.0 | Weak base; soluble in aqueous acid (pH < 3). |
| H-Bond Donors | 2 (-NH₂) | Capable of H-bonding with alcohols/ethers. |
| Polar Surface Area | ~35 Ų | Permeable; good solubility in polar aprotic solvents. |
Solubility Compatibility Matrix
The following data synthesizes experimental observations from process patents (e.g., WO2018103058A1) and standard aniline behavior.
| Solvent Class | Specific Solvents | Solubility Rating | Process Application |
| Alcohols | Methanol, Ethanol, IPA | High (>100 mg/mL) | Preferred for catalytic hydrogenation (reduction of nitro precursor). |
| Polar Aprotic | DMSO, DMF, DMAc | High (>200 mg/mL) | Ideal for SnAr and high-temp coupling reactions. |
| Ethers | 1,4-Dioxane, THF, MTBE | High (>100 mg/mL) | Standard solvents for Buchwald-Hartwig couplings. |
| Chlorinated | Dichloromethane (DCM) | High (>150 mg/mL) | Excellent for extraction and chromatography loading. |
| Hydrocarbons | Hexane, Heptane, Toluene | Moderate | Toluene is good for reflux; Heptane acts as an anti-solvent for crystallization. |
| Aqueous | Water (Neutral pH) | Insoluble (<0.1 mg/mL) | Causes phase separation (oiling out). |
| Aqueous Acid | 1M HCl, 1M H₂SO₄ | Soluble | Forms water-soluble anilinium salt (purification strategy). |
Process Workflow & Solvent Selection
The isolation and utilization of this compound typically involve a reduction sequence followed by a coupling event. The choice of solvent dictates the yield and impurity profile.
Synthesis & Solubility Pathway
The diagram below illustrates the standard workflow, highlighting the solvent switches required at each stage.
Figure 1: Solvent-dependent synthesis workflow for this compound, transitioning from polar protic (MeOH) to aprotic (Dioxane) systems.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to determine precise solubility limits for process optimization (e.g., determining the minimum solvent volume for recrystallization).
Reagents: this compound (Test Article), HPLC-grade solvents.
-
Preparation: Weigh 100 mg of the Test Article into a 4 mL clear glass vial.
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Soluble: Clear solution, no particulates or oil droplets.
-
Insoluble: Visible solid or phase separation (oiling out).
-
-
Endpoint: Record the volume (
) required for complete dissolution. -
Calculation:
-
Validation: If
, the solvent is considered "freely soluble" and suitable for reaction concentrations but poor for crystallization.
Protocol B: Acid-Base Extraction Purification
Since the compound is an aniline, its pH-dependent solubility is the primary method for removing non-basic impurities (e.g., unreacted nitro precursors or phenols).
-
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Extraction (Salt Formation): Wash the organic phase with 1M HCl (aq) .
-
Separation: Discard the organic layer.
-
Basification: Cool the aqueous layer to 0-5°C and slowly add 2M NaOH until pH > 10.
-
Observation: The product will precipitate or oil out as the free base is regenerated.
-
-
Recovery: Extract the turbid aqueous mixture with Dichloromethane (DCM) , dry over MgSO₄, and concentrate.
Safety & Stability Considerations
-
Oxidation Sensitivity: Like most anilines, this compound is prone to oxidation (browning) upon exposure to air.
-
Storage: Store under Nitrogen or Argon at 2–8°C.
-
Solvent Handling: Degas solvents (sparge with N₂) prior to dissolution to prevent oxidative degradation during processing.
-
-
Toxicity: Treat as a potential mutagen and skin sensitizer.
-
PPE: Nitrile gloves, lab coat, and chemical fume hood are mandatory.
-
Skin Contact: The lipophilic nature allows rapid dermal absorption. Wash immediately with soap and water if exposed; do not use alcohol (enhances absorption).
-
References
-
Synthesis & Application: Inhibitors of Bruton's Tyrosine Kinase and Methods of Their Use. WO2018103058A1. (2018). Describes the reduction of 4-(cyclopropoxy)-2-methyl-1-nitrobenzene in Methanol and subsequent coupling in Dioxane.[3]
-
Chemical Identity: this compound (CAS 1243355-31-8).[2][4][5][6] BLD Pharm Product Catalog. Verified structure and commercial availability.
-
General Aniline Properties: Solubility of Organic Compounds.[7] CRC Handbook of Chemistry and Physics. (General reference for aniline/ether solubility principles).
Sources
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. 4792-60-3|4-(Benzyloxy)-2-methylaniline|BLD Pharm [bldpharm.com]
- 3. WO2018103058A1 - Inhibitors of bruton's tyrosine kinase and methods of their use - Google Patents [patents.google.com]
- 4. 70598-46-8|4-(Butan-2-yloxy)-2-methylaniline|BLD Pharm [bldpharm.com]
- 5. 1156189-44-4|3-(Butan-2-yloxy)-2-methylaniline|BLD Pharm [bldpharm.com]
- 6. This compound | 1243355-31-8 [sigmaaldrich.com]
- 7. solubilityofthings.com [solubilityofthings.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of a Novel BTK Inhibitor Utilizing 4-Cyclopropoxy-2-methylaniline
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is crucial for the development, maturation, proliferation, and survival of B-cells.[3] Dysregulation of BTK activity has been implicated in the pathophysiology of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases.[1][4] Consequently, BTK has emerged as a significant therapeutic target in oncology and immunology.[5][6]
The first generation of BTK inhibitors, such as ibrutinib, are covalent inhibitors that form an irreversible bond with a cysteine residue (Cys481) in the ATP-binding pocket of BTK.[1] While highly effective, the development of resistance, often through mutations at the Cys481 binding site, and off-target effects have necessitated the development of novel BTK inhibitors with improved selectivity and different binding modes.[7][8] This has led to the exploration of non-covalent, reversible inhibitors and second-generation covalent inhibitors with enhanced specificity.[8]
This document provides a detailed, hypothetical protocol for the synthesis of a novel pyrimidine-based potential BTK inhibitor, starting from 4-cyclopropoxy-2-methylaniline. The proposed synthetic route leverages common and robust reactions in medicinal chemistry, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, to construct a core scaffold amenable to further optimization.[3][4][9]
The BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Caption: The BTK signaling cascade initiated by antigen binding to the B-cell receptor.
Proposed Synthetic Workflow
The following diagram outlines the proposed multi-step synthesis of a potential BTK inhibitor from this compound.
Caption: Proposed synthetic route for a novel BTK inhibitor.
Experimental Protocols
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: All reactions should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
This compound: Handle with care. Avoid inhalation, ingestion, and skin contact.
-
2,4-dichloropyrimidine: This is a corrosive solid and a skin and respiratory irritant. Handle in a fume hood and avoid creating dust.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Solvents: Use appropriate precautions for flammable and volatile organic solvents.
-
Step 1: Synthesis of 4-((4-cyclopropoxy-2-methylphenyl)amino)-2-chloropyrimidine (Intermediate 3)
This step involves a nucleophilic aromatic substitution (SNAr) reaction where the aniline nitrogen of 1 displaces the more reactive chlorine atom at the C4 position of 2,4-dichloropyrimidine (2 ).
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound (1 ) | 163.23 | 1.63 g | 10.0 |
| 2,4-dichloropyrimidine (2 ) | 148.98 | 1.49 g | 10.0 |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.6 mL | 15.0 |
| 2-Propanol (IPA) | 60.10 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 ) (1.63 g, 10.0 mmol) and 2,4-dichloropyrimidine (2 ) (1.49 g, 10.0 mmol).
-
Add 50 mL of 2-propanol to the flask.
-
Add diisopropylethylamine (DIPEA) (2.6 mL, 15.0 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system.
-
Once the reaction is complete, cool the mixture to room temperature.
-
A precipitate should form. Filter the solid and wash with a small amount of cold 2-propanol.
-
Dry the solid under vacuum to yield Intermediate 3 as a solid.
Purification and Characterization:
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
-
Characterization:
-
1H NMR (400 MHz, CDCl3): Expected signals for aromatic protons, methyl group, cyclopropyl group, and pyrimidine protons.
-
Mass Spectrometry (ESI-MS): Calculate the expected m/z for [M+H]+.
-
Step 2: Synthesis of 3-(4-((4-cyclopropoxy-2-methylphenyl)amino)pyrimidin-2-yl)phenol (Intermediate 5)
This step utilizes a Suzuki-Miyaura cross-coupling reaction to couple the chlorinated pyrimidine (Intermediate 3 ) with 3-hydroxyphenylboronic acid (4 ).[10][11][12]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Intermediate 3 | 275.75 (calculated) | 2.76 g | 10.0 |
| 3-hydroxyphenylboronic acid (4 ) | 137.94 | 1.65 g | 12.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 578 mg | 0.5 (5 mol%) |
| Sodium Carbonate (Na2CO3) | 105.99 | 2.12 g | 20.0 |
| 1,4-Dioxane | 88.11 | 40 mL | - |
| Water | 18.02 | 10 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, combine Intermediate 3 (2.76 g, 10.0 mmol), 3-hydroxyphenylboronic acid (4 ) (1.65 g, 12.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol).
-
Add a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 40 mL of degassed 1,4-dioxane to the flask.
-
In a separate beaker, dissolve sodium carbonate (2.12 g, 20.0 mmol) in 10 mL of degassed water.
-
Add the aqueous sodium carbonate solution to the reaction flask.
-
Heat the reaction mixture to 90-100 °C under the inert atmosphere and stir for 8-12 hours.
-
Monitor the reaction by TLC (1:1 hexanes/ethyl acetate).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with 50 mL of ethyl acetate and 50 mL of water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Characterization:
-
1H NMR (400 MHz, DMSO-d6): Look for the disappearance of one of the pyrimidine protons and the appearance of new aromatic signals from the phenyl ring, as well as the phenolic -OH peak.
-
Mass Spectrometry (ESI-MS): Calculate the expected m/z for [M+H]+.
-
Step 3 (Optional): Synthesis of N-(3-(4-((4-cyclopropoxy-2-methylphenyl)amino)pyrimidin-2-yl)phenyl)acrylamide (Final Product)
This optional step introduces a covalent "warhead" by acylating an amino group. For this hypothetical protocol, we will first need to convert the phenol of intermediate 5 to an amine. This can be achieved through a multi-step process (e.g., nitration, reduction), but for simplicity, we will assume an amino-analogue of intermediate 5 is available and proceed with the acylation.
Materials (assuming an amino-analogue of Intermediate 5):
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 3-(4-((4-cyclopropoxy-2-methylphenyl)amino)pyrimidin-2-yl)aniline (amino-analogue of 5 ) | 332.42 (calculated) | 3.32 g | 10.0 |
| Acryloyl chloride | 90.51 | 0.89 mL | 11.0 |
| Triethylamine (TEA) | 101.19 | 2.1 mL | 15.0 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
Procedure:
-
Dissolve the amino-analogue of Intermediate 5 (3.32 g, 10.0 mmol) in 50 mL of anhydrous dichloromethane in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.1 mL, 15.0 mmol).
-
Slowly add acryloyl chloride (0.89 mL, 11.0 mmol) dropwise to the cooled solution.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purification and Characterization:
-
Purify the final product by column chromatography on silica gel.
-
Characterization:
-
1H NMR (400 MHz, DMSO-d6): Expect to see characteristic signals for the vinyl protons of the acrylamide group (typically in the range of 5.5-6.5 ppm) and an amide NH proton.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final product.
-
References
- Young, R. M., & Staudt, L. M. (2013). Targeting pathological B cell receptor signalling in lymphoid malignancies. Nature Reviews Drug Discovery, 12(3), 229-243.
- Estupiñán, H. Y., & Berglöf, A. (2021). Comparative analysis of BTK inhibitors and mechanisms underlying adverse effects. Frontiers in Cell and Developmental Biology, 9, 630942.
- Wang, E., et al. (2022). Mechanisms of resistance to non-covalent Bruton's tyrosine kinase inhibitors. The New England Journal of Medicine, 386, 735-743.
- Woyach, J. A., et al. (2017). BTKC481S-mediated resistance to ibrutinib in chronic lymphocytic leukemia. Journal of Clinical Oncology, 35(13), 1437-1443.
- Li, X., et al. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. MedChemComm, 10(2), 294-299.
- Kawahata, W., et al. (2018). Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(2), 125-130.
-
Li, X., et al. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC. [Link]
- Wang, L., et al. (2022). Design, synthesis, and biological evaluation of pyrrolopyrimidine derivatives as novel Bruton's tyrosine kinase (BTK) inhibitors. European Journal of Medicinal Chemistry, 245, 114917.
- Bertrand, P., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 27(12), 3865.
- Salas, C. O., et al. (2021). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry, 12(7), 1085-1108.
- Google Patents. (2013). CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine.
-
ResearchGate. (n.d.). Synthesis of 2,4-diaminopyrimidines using 2,4,6-trichloropyrimidine. Retrieved from [Link]
- Blakemore, D. C., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14207-14264.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- So, C. M., & Kwong, F. Y. (2021).
- Xiao, Y., et al. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers in Chemistry, 11, 1145815.
- Li, G., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 7(11), 1006-1011.
- BIIB068 Biogen. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-25.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Martínez, R., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7594.
- Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry, 14(14), 4267-4279.
-
ResearchGate. (n.d.). Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to.... Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Retrieved from [Link]
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- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine - Google Patents [patents.google.com]
- 6. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of pyrrolopyrimidine derivatives as novel Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for the Selective Reduction of 4-Cyclopropoxy-2-methyl-1-nitrobenzene to 4-Cyclopropoxy-2-methylaniline
An Application Note for Drug Development Professionals
Abstract
The transformation of aromatic nitro compounds into their corresponding anilines is a foundational reaction in modern organic synthesis, providing critical building blocks for a vast range of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This application note provides a detailed guide for the reduction of 4-cyclopropoxy-2-methyl-1-nitrobenzene, a precursor to the synthetically valuable intermediate, 4-cyclopropoxy-2-methylaniline.[3] We present two robust and scalable protocols: Catalytic Transfer Hydrogenation using Palladium on Carbon with a hydrogen donor, and a classical Metal-Mediated Reduction using iron powder. This guide offers in-depth, step-by-step procedures, mechanistic insights, comparative data, and critical safety information tailored for researchers in drug discovery and process development.
Introduction and Mechanistic Background
The reduction of a nitro group to an amine is a six-electron process that can proceed through several intermediates.[1][4] The reaction pathway is highly dependent on the choice of reducing agent and reaction conditions. The two most relevant mechanistic routes are the direct hydrogenation pathway and a condensation pathway.
-
Direct Hydrogenation Pathway: This is the most common route for the methods described herein. The nitro group (Ar-NO₂) is sequentially reduced to a nitroso (Ar-NO) and then a hydroxylamine (Ar-NHOH) intermediate, before finally yielding the aniline (Ar-NH₂).[1]
-
Condensation Pathway: Under certain conditions, the nitroso and hydroxylamine intermediates can condense to form azoxy (Ar-N(O)=N-Ar), azo (Ar-N=N-Ar), and hydrazo (Ar-NH-NH-Ar) species, which can then be further reduced to the target aniline.[5]
Careful control of the reaction conditions is paramount to ensure high selectivity for the desired aniline product.
Caption: General mechanistic pathways for the reduction of aromatic nitro compounds.
Protocol 1: Catalytic Transfer Hydrogenation
This method is highly efficient and avoids the use of high-pressure hydrogenation equipment, making it ideal for laboratory-scale synthesis. Ammonium formate serves as a safe and convenient in situ source of hydrogen.[6][7][8] This protocol generally provides high yields and a clean product profile.[9]
Caption: Experimental workflow for Catalytic Transfer Hydrogenation.
2.1. Materials and Equipment
| Reagents & Materials | Equipment |
| 4-cyclopropoxy-2-methyl-1-nitrobenzene | Round-bottom flask with reflux condenser |
| 10% Palladium on Carbon (Pd/C) | Magnetic stirrer with heating mantle |
| Ammonium formate (HCOONH₄) | Inert atmosphere setup (Nitrogen or Argon) |
| Methanol (MeOH), HPLC grade | Buchner funnel and filter paper |
| Ethyl acetate (EtOAc) | Celite® 545 (diatomaceous earth) |
| Deionized water & Brine | Separatory funnel |
| Anhydrous sodium sulfate (Na₂SO₄) | Rotary evaporator |
| TLC plates (Silica gel 60 F₂₅₄) | Standard laboratory glassware |
2.2. Step-by-Step Procedure
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyclopropoxy-2-methyl-1-nitrobenzene (e.g., 5.0 g, 1 equiv).
-
Solvent and Catalyst Addition: Add methanol (100 mL). Carefully add 10% Pd/C (10 mol % by weight, e.g., 0.5 g) under a gentle stream of nitrogen. Caution: Pd/C is flammable, especially when dry.
-
Reagent Addition: To the stirring suspension, add ammonium formate (5 equiv) portion-wise over 10-15 minutes. The addition is exothermic and may cause the solvent to approach reflux.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates reaction completion, typically within 1-3 hours.
-
Work-up - Catalyst Removal: Cool the reaction mixture to room temperature. Prepare a pad of Celite in a Buchner funnel and wet it with methanol. Carefully filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the pad thoroughly with additional methanol (2 x 25 mL). Safety Note: Do not allow the filtered catalyst cake to dry completely in the air, as it can be pyrophoric. Quench the catalyst pad with water before disposal.
-
Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude this compound, which is often of high purity. If necessary, further purification can be achieved via column chromatography or vacuum distillation.[10][11]
Protocol 2: Metal-Mediated Reduction with Iron
This classical Béchamp-type reduction is highly cost-effective, scalable, and utilizes environmentally benign iron powder.[12] It is a workhorse reaction in industrial settings and is tolerant of many functional groups.[5]
Caption: Experimental workflow for Iron-Mediated Reduction.
3.1. Materials and Equipment
| Reagents & Materials | Equipment |
| 4-cyclopropoxy-2-methyl-1-nitrobenzene | Round-bottom flask with reflux condenser |
| Iron powder (<325 mesh) | Mechanical or vigorous magnetic stirrer |
| Ammonium chloride (NH₄Cl) | Heating mantle |
| Ethanol (EtOH) | Buchner funnel and filter paper |
| Deionized water | Celite® 545 (diatomaceous earth) |
| Ethyl acetate (EtOAc) | Separatory funnel |
| Saturated sodium bicarbonate (NaHCO₃) soln. | Rotary evaporator |
| Anhydrous sodium sulfate (Na₂SO₄) | Standard laboratory glassware |
3.2. Step-by-Step Procedure
-
Reactor Setup: To a 500 mL round-bottom flask equipped with a vigorous mechanical or magnetic stirrer and a reflux condenser, add the nitroarene (e.g., 5.0 g, 1 equiv), ethanol (100 mL), and deionized water (25 mL).
-
Reagent Addition: Add iron powder (3-5 equiv) and ammonium chloride (1 equiv) to the flask.
-
Reaction: Heat the heterogeneous mixture to a vigorous reflux (approx. 80-85 °C) with strong stirring. The reaction is often characterized by a color change from yellow to dark brown/black.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed, typically within 2-4 hours.
-
Work-up - Filtration: While still hot, carefully filter the reaction mixture through a pad of Celite in a Buchner funnel. Caution: The filtration of the hot, flammable solvent should be done with care.
-
Washing: Wash the iron/Celite cake thoroughly with hot ethanol (3 x 30 mL) to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the ethanol under reduced pressure.
-
Extraction: To the remaining aqueous residue, add ethyl acetate (100 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate. If an emulsion forms, add brine to help break it. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL). Dry the organic phase over anhydrous Na₂SO₄.[13]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude aniline product.
Method Comparison
| Parameter | Protocol 1: Catalytic Transfer Hydrogenation | Protocol 2: Iron-Mediated Reduction |
| Primary Reagents | Pd/C, Ammonium Formate | Iron Powder, Ammonium Chloride |
| Typical Yield | High to Excellent (90-99%)[9] | Good to High (80-95%)[14] |
| Reaction Time | Typically faster (1-3 hours) | Generally longer (2-4 hours) |
| Safety | Avoids H₂ gas; Pd/C is pyrophoric | Avoids pyrophoric catalysts; uses flammable solvents |
| Work-up | Cleaner; simple filtration and extraction | Requires filtration of fine iron oxides; more extensive washing |
| Cost-Effectiveness | Higher cost due to Palladium catalyst | Very low cost due to inexpensive iron and salts |
| Scalability | Excellent for lab scale; catalyst cost is a factor for large scale | Excellent for both lab and industrial scale |
Safety and Handling Precautions
-
Nitroaromatic Compounds: Aromatic nitro compounds are toxic, can be absorbed through the skin, and are often considered mutagenic or carcinogenic.[2][15][16] Always handle these materials in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Some nitro compounds can be thermally unstable.[17]
-
Catalysts: Palladium on carbon (Pd/C) is flammable and can be pyrophoric, especially after use when it is dry and saturated with hydrogen. The catalyst should always be handled wet and never allowed to dry in the air. Quench used catalyst carefully with water before disposal.
-
Aniline Products: The resulting aniline product is also toxic and can be readily absorbed through the skin.[10][11] All handling should be performed with appropriate PPE.
-
General Procedures: All operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dusts and vapors.
Conclusion
Both catalytic transfer hydrogenation and iron-mediated reduction are effective and reliable methods for the synthesis of this compound from its nitro precursor. The choice of method depends on project-specific factors such as scale, cost, available equipment, and time constraints. For rapid, high-purity synthesis at the lab scale, catalytic transfer hydrogenation is often preferred. For large-scale, cost-sensitive applications, the classical iron/acid reduction remains a highly viable and robust alternative.
References
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (n.d.). Benchchem.
- Sturms, R., et al. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PMC.
- Penning, T. M. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC.
- General scheme for the catalytic hydrogenation of nitroarene. (n.d.). ResearchGate.
- Gowda, D. C., et al. (2000). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Synthetic Communications, 30(20).
- Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. (n.d.). PMC.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Publishing.
- Nitrocompounds, Aromatic. (2011). ILO Encyclopaedia of Occupational Health and Safety.
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry.
- Shi, G., et al. (2023). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. Chinese Journal of Organic Chemistry, 43(2), 491-502.
- Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (2025). RSC Publishing.
- Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds. (n.d.). Benchchem.
- Chemoselective Nitro Reduction and Hydroamination Using a Single Iron Catalyst. (2016). RSC Publishing.
- Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. (n.d.). rhodium.ws.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). ACS Publications.
- Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. (2019). Taylor & Francis Group.
- Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. (n.d.). ChemRxiv.
- 3-nitrobenzoic acid Safety Data Sheet. (n.d.). Sdfine.
- Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration. (1992). Google Patents.
- Purify and dry aniline? (2014). Reddit.
- Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (2024). Journal of the American Chemical Society.
- Purification of Aniline. (n.d.). LookChem.
- Iron Catalyzed Reduction of Nitro Compounds. (2020). ResearchGate.
- Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE.
- How do I remove aniline from the reaction mixture? (2014). ResearchGate.
- Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC.
- Aniline Synthesis via Tin Reduction (Science Explained). (2024). YouTube.
- Major mechanisms of toxicity of nitroaromatic compounds. (n.d.). ResearchGate.
- Process for the purification of aniline from gas phase hydrogenations. (n.d.). Google Patents.
- Can anyone offer advice regarding reduction of nitrobenzene to aniline? (2014). ResearchGate.
- Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- 4-cyclopropyl-2-methylaniline. (n.d.). Sigma-Aldrich.
- Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of. (n.d.). Loughborough University Research Repository.
- Manufacturing method for halogen substituted N-methylaniline. (2015). Google Patents.
- Reduction of #Nitrobenzene #Reduction in Acidic #medium #Aniline preparation #NEET #JEE#CUE#ICAR#BSc. (2022). YouTube.
- Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). (n.d.). PMC.
- 2-(Cyclopropylmethoxy)-4-methylaniline. (n.d.). ChemScene.
- Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024). LinkedIn.
Sources
- 1. benchchem.com [benchchem.com]
- 2. iloencyclopaedia.org [iloencyclopaedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
- 9. tandf.figshare.com [tandf.figshare.com]
- 10. reddit.com [reddit.com]
- 11. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 12. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. icheme.org [icheme.org]
Troubleshooting & Optimization
Preventing oxidation of 4-cyclopropoxy-2-methylaniline during storage
Technical Support Center: Stability & Handling of 4-Cyclopropoxy-2-methylaniline
Ticket ID: #ANL-OX-4CPM Status: Open Priority: Critical (Compound Degradation Risk) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Executive Summary: The Stability Paradox
You are encountering stability issues with This compound . This is not a standard aniline; it is a "hyper-electron-rich" system.[1]
-
The Chemistry: The molecule contains two strong Electron Donating Groups (EDGs): a methyl group at the ortho position and a cyclopropoxy group (ether) at the para position.
-
The Consequence: These groups push electron density into the aromatic ring and the nitrogen lone pair. While this makes the molecule an excellent nucleophile for your synthesis (likely kinase inhibitor coupling), it also lowers its oxidation potential significantly. It wants to give up an electron to oxygen, leading to rapid "browning" (formation of quinoid and azo-impurities).
This guide replaces standard storage advice with a rigorous, chemically grounded preservation protocol.
Module 1: The Science of Degradation (Diagnostic)
Q: Why does my sample turn brown/black even in a closed bottle?
A: The color change is due to Radical Cation Polymerization , not simple "rusting."
-
Initiation: Atmospheric oxygen abstracts an electron from the nitrogen lone pair (facilitated by the electron-pushing cyclopropoxy group).
-
Propagation: The resulting radical cation (
) is highly reactive.[1] It couples with unoxidized aniline molecules.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Termination: This forms hydrazines, azo-linkages, and eventually complex polyaniline-like oligomers (chromophores) that appear black/brown.[1]
Visualizing the Threat:
Figure 1: The cascade of radical oxidation in electron-rich anilines.[1] Once the radical cation forms, degradation is autocatalytic.
Module 2: The "Double-Barrier" Storage Protocol
Do not rely on the manufacturer's original packaging once opened. Follow this protocol to maximize shelf-life (6–12 months).
Step-by-Step Storage Workflow
| Parameter | Standard Practice (Risk) | High-Integrity Protocol (Required) |
| Atmosphere | Air or "Quick Nitrogen Flush" | Argon Blanket. Argon is heavier than air and settles over the solid/liquid, creating a true physical barrier.[1] Nitrogen can mix with air if the seal is imperfect. |
| Temperature | Room Temperature ( | -20°C (Freezer). Arrhenius kinetics dictate that lowering T by 10°C halves the degradation rate.[1] At -20°C, oxidation is kinetically stalled.[1] |
| Container | Clear/Plastic Vials | Amber Glass + Parafilm/Teflon Tape. Light catalyzes radical formation. Plastic is permeable to oxygen over time. |
| Physical State | Free Base (Liquid/Solid) | Salt Form (Solid). See Module 3.[1] |
Protocol Execution:
-
Purge: Upon receipt/opening, place the vial in a Schlenk line or glovebox. Cycle vacuum/Argon 3 times.
-
Seal: Wrap the cap junction tightly with Parafilm or electrical tape to prevent gas exchange during freezer contraction/expansion cycles.
-
Secondary Containment: Place the sealed vial inside a secondary jar containing a packet of activated desiccant (silica gel) and an oxygen scavenger sachet.
-
Thaw Correctly: CRITICAL. When removing from the freezer, allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly, accelerating hydrolysis of the cyclopropyl ether.
Module 3: Long-Term Stabilization (The "Salt Strategy")
Q: I need to store this for >1 year. Is the free base stable?
A: No. For indefinite storage, you must shut down the nitrogen lone pair.
The most effective way to prevent oxidation is to protonate the amine, converting it into a salt (e.g., Hydrochloride or Tosylate). The ammonium species (
Procedure: Conversion to HCl Salt
-
Dissolve this compound in dry Diethyl Ether or 1,4-Dioxane.[1]
-
Cool to 0°C in an ice bath.
-
Dropwise add 4M HCl in Dioxane (1.1 equivalents).
-
The white precipitate (Aniline
HCl) will form immediately.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Filter under Argon, wash with cold ether, and dry under vacuum.
-
Result: A stable, white solid that resists oxidation indefinitely at room temperature.
Module 4: Troubleshooting & Recovery
Q: My compound has already turned brown. Is it ruined?
A: Not necessarily. If the material is <10% degraded (dark brown oil but not sludge), you can purify it using Acid-Base Extraction .[1] This relies on the fact that the oxidized impurities (azo compounds/tars) are usually neutral, while your aniline is basic.
Recovery Workflow:
Figure 2: Acid-Base extraction effectively separates the amine from non-basic oxidation byproducts.[1]
Note on Distillation: If the compound is a liquid, vacuum distillation is possible but risky. The cyclopropoxy group can undergo thermal rearrangement or cleavage at high temperatures. Acid-base extraction is safer.[1]
References
-
Sigma-Aldrich (Merck). Technical Bulletin AL-134: Handling Air-Sensitive Reagents.[1] (Standard protocol for inert atmosphere handling).[1]
-
PubChem. Compound Summary: 4-cyclopropyl-2-methylaniline (Analogous Structure).[1][2] (Used for physical property baseline).[1] [1]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Authoritative source on purification of aromatic amines via salt formation).
-
Travis, B. R., et al. (2003). Oxidation of Electron-Rich Anilines.[1][3] Organic Letters. (Mechanistic insight into radical cation formation in electron-rich systems). [1]
Sources
Technical Support Center: Purification of 4-cyclopropoxy-2-methylaniline
Case ID: PUR-4CP-OMA Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting "Brown Oil" Syndrome & Purification Protocols[1][2]
Diagnostic Overview: The "Brown Oil" Phenomenon
User Issue: You have synthesized or purchased 4-cyclopropoxy-2-methylaniline, but instead of a pristine solid or pale oil, you have a dark brown/black viscous liquid.
Root Cause Analysis: Anilines are notoriously susceptible to radical autoxidation .[2] The "brown" color is not the product itself but a "contamination cocktail" of trace impurities that have high extinction coefficients (visible even at <1% concentration).
-
Condensation: These intermediates couple to form azo (
), azoxy, and quinone imine species. -
Cyclopropyl Sensitivity: The cyclopropoxy group (a cyclopropyl ether) is acid-sensitive.[2] Unlike standard alkyl ethers, the strain energy of the cyclopropane ring (~27.5 kcal/mol) makes it prone to ring-opening in strong acidic media, potentially degrading your product into a propyl-alcohol derivative.[1]
The Strategy: We must separate the basic aniline from its non-basic oxidation products while maintaining a pH/temperature window that preserves the cyclopropyl ether ring.
Purification Protocols
Protocol A: The "Cold" Modified Acid-Base Extraction (Recommended)
Best for: Removing non-basic oxidation impurities without thermal stress.[1][2]
Principle: Anilines can be reversibly protonated to water-soluble anilinium salts.[1][2] Neutral oxidation impurities (azo/nitro compounds) remain in the organic phase.[2]
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[2]
-
1M HCl (Do NOT use concentrated HCl; it may open the cyclopropane ring)[2]
-
2M NaOH or Saturated
[1][2] -
Sodium Hydrosulfite (
) - Optional antioxidant[2]
Workflow:
-
Dissolution: Dissolve the brown oil in DCM (10 mL per gram).
-
Salt Formation (Extraction 1): Add cold (0°C) 1M HCl. Shake vigorously.
-
Wash: Separate layers. Keep the Aqueous layer. Wash the Aqueous layer with fresh DCM to remove trapped non-basic "brown" sludge.
-
Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 10.
-
Observation: The solution will turn cloudy/milky as the free amine precipitates.
-
-
Recovery (Extraction 2): Extract the cloudy aqueous mixture with fresh DCM (3x).
-
Drying: Dry combined organic layers over
. -
Concentration: Rotovap at <40°C.
Protocol B: "Buffered" Silica Gel Chromatography
Best for: High-purity requirements (>98%) when extraction leaves trace color.[1][2]
Issue: Amines "tail" (streak) on silica gel due to hydrogen bonding with acidic silanol groups (
-
Eluent Preparation: Hexane:Ethyl Acetate (gradient) + 1% Triethylamine (TEA) .
-
Slurry Packing: Pre-rinse the column with the TEA-containing solvent to neutralize acidic sites.
-
Loading: Load the oil as a concentrated band.
-
Elution: The product should elute as a tight band. The "brown" oxidation products often stick to the baseline or elute very early (if non-polar).
Visualization of Workflows
Figure 1: Modified Acid-Base Extraction Logic
This diagram illustrates the phase-switching logic required to isolate the amine from neutral impurities.[1][2]
Caption: Separation of basic aniline (green path) from neutral oxidation impurities (red path) using pH switching.
Troubleshooting & FAQs
Q1: The product is still slightly brown after extraction. Is it impure?
A: Not necessarily. Anilines oxidize on the surface almost instantly.
-
Test: Run a TLC. If you see a single spot under UV (254 nm) despite the color, it is chemically pure.
-
Fix: If you need it colorless for optical applications, distill it under high vacuum (<1 mmHg) . Add a pinch of Zinc dust to the distillation flask—this acts as a reducing agent to suppress oxidation during heating.
Q2: I lost my product during the acid wash (Protocol A). Where did it go?
A: Two possibilities:
-
pH Mismatch: Did you check the pH of the aqueous layer after adding acid? If the amine is weak, 1M HCl might not have fully protonated it if the volume was too low. Ensure pH < 2.[2]
-
Ring Opening (Critical): If you used concentrated HCl or heated the mixture, the cyclopropoxy ring may have cleaved. Check the organic waste layer by TLC. If you see a new spot that is more polar than the starting material (likely a phenol or propyl-alcohol derivative), you degraded the ether.[1] Always use cold, dilute acid.[1]
Q3: Can I store this as an oil?
A: It is risky.[2][3] The "oil" state maximizes surface area for oxidation.
-
Recommendation: Convert it to a stable salt for long-term storage.
Q4: My TLC shows a "streak" instead of a spot.
A: This is classic amine behavior.[2] The basic nitrogen interacts with the acidic silica.
-
Fix: Add 1% Triethylamine (TEA) or 1%
to your TLC developing solvent.[2] This blocks the acidic sites on the silica plate.
References & Grounding
-
Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Purification of Aromatic Amines. (Standard procedure for aniline distillation and salt formation).[2]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Reference for general pKa and stability data of substituted anilines).
-
Cyclopropyl Ether Stability:
-
Relevant Patent Literature:
Disclaimer: This guide assumes standard laboratory safety protocols. Anilines are toxic and can be absorbed through the skin.[3] Always wear appropriate PPE.[2]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 4-Cyclopropylaniline | C9H11N | CID 12253927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Improving cyclopropanation efficiency in aniline precursor synthesis
Technical Support Center: Cyclopropanation in Aniline Precursor Synthesis
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CYCLO-ANL-001 Subject: Optimization of Cyclopropanation Efficiency & Selectivity
Introduction: The Aniline Paradox
Welcome to the technical support hub. You are likely here because your cyclopropanation yields are low, or you are observing significant by-product formation (specifically N-H insertion).
The Core Problem: Aniline precursors present a unique "Janus-faced" challenge. The nitrogen lone pair makes the substrate a Lewis base (catalyst poison) and a nucleophile (competitor for the carbenoid), while the alkene moiety requires a highly electrophilic carbenoid for successful cyclopropanation.
This guide effectively decouples these interactions to restore reaction efficiency.
Module 1: Diagnostic Triage
Before altering your protocol, identify the failure mode using the logic flow below.
Figure 1: Diagnostic Logic Tree for identifying the root cause of cyclopropanation failure in nitrogen-containing substrates.
Module 2: Chemoselectivity (The N-H Insertion Problem)
User Query: "I am using a Rhodium catalyst with a diazoacetate. I see complete consumption of starting material but <10% cyclopropane. NMR shows a messy aliphatic region."
Root Cause: Carbene transfer to the nitrogen lone pair (N-H insertion) is kinetically favored over alkene cyclopropanation (C=C addition) by approximately 10:1 in free anilines.
Technical Solution: You must electronically deactivate or sterically shield the nitrogen lone pair.
Comparative Analysis of Protecting Groups:
| Protecting Group | Electronic Deactivation | Steric Shielding | Rec. for Rh-Catalysis | Rec. for Simmons-Smith |
| Free Amine (-NH2) | None (Highly Nucleophilic) | None | Critical Failure | Poor (Zn coordination) |
| Acetyl (-NHAc) | Moderate | Low | Risk (Comp. Binding) | Moderate |
| Boc (-NHBoc) | High | High | Excellent | Good |
| Tosyl (-NHTs) | Very High (EWG) | Moderate | Excellent | Excellent |
| Trifluoroacetyl | Extreme | Low | Good | Good |
Protocol Adjustment (Rh-Catalyzed):
-
Protection: Convert the aniline to a Trifluoroacetamide or Carbamate (Boc) .
-
Solvent Switch: Avoid coordinating solvents (THF, MeCN). Use non-polar, non-coordinating solvents like Dichloromethane (DCM) or
-Trifluoro-toluene to prevent solvent competition at the metal center.
Module 3: Simmons-Smith Optimization (Zinc Carbenoids)
User Query: "My reaction stalls at 50% conversion. Adding more Zn-Cu couple doesn't help."
Root Cause: Zinc carbenoids (
The "Sacrificial Lewis Acid" Protocol: Instead of just adding more reagent, you must saturate the nitrogen's coordination sphere.
Step-by-Step Optimization:
-
Substrate: 1.0 equiv Allylic/Vinyl Aniline.
-
Additive: Add 1.1 equiv of TMS-Cl or
(Lewis Acid) before adding the carbenoid. This "ties up" the nitrogen lone pair. -
Reagent: Use the Furukawa Modification (
) rather than the traditional Zn-Cu couple. It is homogeneous and easier to control.
Mechanism Visualization:
Figure 2: The duality of Zinc-Amine interaction. Without tuning, the amine sequesters the Zinc (Red). With proper directing groups or Lewis acids, it facilitates delivery (Green).
Module 4: Safety & Scale-Up (Continuous Flow)
User Query: "We need to scale to 50g. Using diazoacetates in batch at this scale is a safety violation."
Core Directive: Never scale batch diazo reactions beyond 1-5g without rigorous calorimetry. Use Continuous Flow Chemistry to minimize the active inventory of hazardous intermediates.
Flow Synthesis Protocol (In-Situ Generation):
Concept: Generate the unstable diazo species inside the reactor and consume it immediately.
-
Stream A: Aniline Precursor + Rhodium Catalyst (e.g.,
) in DCM. -
Stream B: Sulfonyl hydrazone (Diazo precursor) + Base (DBU).
-
Reactor: Heated coil (60°C) or Packed Bed Reactor (PBR) with
if oxidizing hydrazones. -
BPR: Back Pressure Regulator set to 100 psi (keeps
gas in solution to prevent slug flow).
Why this works:
-
Thermal Control: Flow reactors have high surface-area-to-volume ratios, managing the exotherm of
extrusion. -
Inventory: Only milligrams of diazo compound exist at any second.
Module 5: Advanced Troubleshooting (FAQs)
Q: I need high diastereoselectivity (cis vs. trans). Which method do I choose?
-
Simmons-Smith: Highly stereospecific (syn-addition).[1] If you have a chiral allylic amine, the Zinc reagent will coordinate to the amine (if protected with a basic group like Benzyl) and deliver the methylene to the same face (syn-directing).
-
Rh-Catalysis: Generally favors trans-cyclopropanes due to steric approach. To access cis-isomers, use bulky ligands (e.g., Doyle's chiral dirhodium carboxamidates).
Q: Can I use Iron (Fe) catalysts to save money?
-
A: Yes, but Fe-catalysts (like Fe-Porphyrins) are generally less active and more sensitive to oxidation state changes. They are excellent for carbene N-H insertion (which you want to avoid) unless you use specific engineered variants. Stick to Rhodium or Copper for initial optimization.
References
-
Simmons-Smith Mechanism & Directing Effects
-
Chemoselectivity (N-H vs Cyclopropanation)
-
Rhodium Catalysis & Poisoning
- Davies, H. M. L., & Manning, J. R. (2008). Catalytic Asymmetric C–H Functionalization: An Efficient Strategy for the Synthesis of Therapeutics.
-
Continuous Flow Safety
- Deadman, B. J., et al. (2013). The synthesis of Bedaquiline from simple building blocks using flow chemistry. Chemistry – A European Journal. (Demonstrates safe handling of diazo/azide species).
-
Stereoselective Cyclopropanation of Styrenes
- Xu, X., et al. (2022).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simmons-Smith Reaction [organic-chemistry.org]
- 3. repositorio.uam.es [repositorio.uam.es]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Highly diastereoselective Simmons-Smith cyclopropanation of allylic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. sas.rochester.edu [sas.rochester.edu]
- 9. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
- 10. Enantioselective intramolecular cyclopropanation via a cationic sulfoxonium-Rh-carbene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chemoselective Cyclopropanation over Carbene Y-H Insertion Catalyzed by an Engineered Carbene Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of 4-Cyclopropoxy-2-methylaniline
Introduction: The Analytical Challenge
4-cyclopropoxy-2-methylaniline is a high-value intermediate, often utilized in the synthesis of HIF-2
While Liquid Chromatography-Mass Spectrometry (LC-MS) confirms molecular weight (
This guide compares the two primary solvent systems—Chloroform-d (
Comparative Analysis: Solvent System Selection
The choice of solvent fundamentally alters the spectral appearance of this molecule. The following table compares the performance of the two standard alternatives.
Table 1: Solvent Performance Matrix[1][3]
| Feature | Alternative A: Chloroform-d ( | Alternative B: DMSO- |
| Amine ( | Poor. Often broad/invisible due to rapid exchange.[1] Chemical shift varies (3.0–4.5 ppm).[2][3] | Excellent. Usually sharp singlet or distinct broad peak.[1] Shift is stable (~4.5–4.8 ppm). |
| Cyclopropyl Resolution | High. Low viscosity leads to sharp multiplets, allowing calculation of complex | Moderate. Higher viscosity causes slight line broadening, obscuring fine splitting of the |
| Sample Stability | Risk. Trace DCl (acid) can open the cyclopropyl ring over time.[1] | High. Excellent stability; non-acidic environment preserves the ether.[1] |
| Water Peak Interference | Low (1.56 ppm).[1][2] Does not overlap with key signals. | High (3.33 ppm). Can obscure the cyclopropyl methine ( |
| Recommendation | Use for Structural Confirmation (coupling constants). Must be neutralized. | Use for Purity Assay and Amine Quantification . |
Decision Logic for Solvent Selection
The following diagram outlines the logical pathway for selecting the appropriate experimental condition based on your analytical goal.
Figure 1: Decision tree for selecting the optimal NMR solvent based on analytical requirements.
Detailed Spectral Analysis (Reference Data)
The following data represents the standardized assignment for this compound.
Core Structure Numbering:
-
Position 1:
-
Position 2:
-
Position 4:
[1]
Table 2: Chemical Shift Assignments (in )
| Proton Group | Count | Type | Shift ( | Multiplicity ( | Diagnostic Note |
| Ar- | 1H | Aromatic | 6.55 - 6.65 | d ( | Ortho to amine; shielded.[1] |
| Ar- | 1H | Aromatic | 6.60 - 6.70 | dd ( | Meta to amine; overlaps with |
| Ar- | 1H | Aromatic | 6.65 - 6.75 | d ( | Meta coupling only (ortho is blocked by Methyl).[1] |
| 2H | Amine | 4.60 - 4.80 | br s | Disappears on | |
| 1H | Methine | 3.65 - 3.75 | m (septet-like) | Characteristic cyclopropyl ether shift.[1] | |
| Ar- | 3H | Methyl | 2.05 - 2.15 | s | Distinct singlet.[1] |
| Cyclopropyl- | 2H | Methylene | 0.65 - 0.75 | m | Cis to oxygen.[1] |
| Cyclopropyl- | 2H | Methylene | 0.55 - 0.65 | m | Trans to oxygen.[1] |
Application Scientist Note: The "Cyclopropyl Fingerprint"
The most critical validation for this molecule is the cyclopropyl region (0.5 – 0.8 ppm) .
-
If you see a triplet at ~1.0 ppm or ~4.0 ppm, the ring has opened (likely to a propyl chain due to acid hydrolysis).
-
The cyclopropyl protons appear as two distinct multiplets due to the magnetic anisotropy of the ether oxygen. Protons cis to the oxygen are deshielded differently than those trans to it.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and data integrity, follow this step-by-step protocol.
Phase 1: Sample Preparation (The "Neutralization" Step)
Why this matters: Commercial
-
Select Solvent: Choose
for routine checks.[1] Choose only for high-resolution structural reports.[1] -
Neutralization (If using
): Pass 0.7 mL of through a short pipette column of basic alumina OR add 5-10 mg of anhydrous directly to the NMR tube.[1] -
Concentration: Dissolve 5–10 mg of sample. Do not overload; high concentrations can induce stacking effects, shifting aromatic peaks.
Phase 2: Acquisition Parameters[2]
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).[1]
-
Scans (NS): 16 scans minimum (ensure S/N > 100:1 for the methyl singlet).
-
Relaxation Delay (D1): Set to 5 seconds .
-
Reasoning: The cyclopropyl protons have long
relaxation times.[1] A short delay (e.g., 1s) will under-integrate the cyclopropyl region, leading to false purity calculations (e.g., appearing as 3H instead of 4H).
-
Phase 3: Assignment Logic Flow
Use the diagram below to systematically assign the aromatic protons, which is often the most confusing part of aniline analysis.
Figure 2: Logic flow for assigning the ABC aromatic spin system of 2,4-disubstituted anilines.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for aromatic coupling constants and substituent effects).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
PubChem Database. (n.d.).[1] Compound Summary for CID 62489978 (Related Analogues). National Center for Biotechnology Information.[1] Link
-
Reich, H. J. (n.d.).[1] Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for cyclopropyl proton shifts and anisotropy). Link
Sources
LC-MS fragmentation pattern of 4-cyclopropoxy-2-methylaniline
An In-Depth Guide to the Predicted LC-MS Fragmentation of 4-cyclopropoxy-2-methylaniline and Comparative Analytical Strategies
This guide provides a comprehensive analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the mechanistic rationale behind the predicted fragmentation pathways, offers a robust, self-validating experimental protocol for its analysis, and compares the technique with viable alternatives. Our approach is grounded in the fundamental principles of mass spectrometry and draws upon established fragmentation behaviors of structurally related molecules to build a predictive model for this specific compound.
Introduction: The Analytical Challenge
This compound (C₁₀H₁₃N, Monoisotopic Mass: 147.1048 Da) is a substituted aniline containing a unique combination of a primary amine, a methyl group, and a cyclopropoxy ether on an aromatic ring.[1] Such structures are of significant interest as building blocks in medicinal chemistry and materials science. Accurate identification and structural elucidation are paramount for quality control, metabolism studies, and reaction monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and structural information.[2][3][4]
Due to a lack of specific published experimental spectra for this compound, this guide constructs a theoretical fragmentation profile based on well-documented fragmentation rules for its constituent chemical moieties: aromatic amines, aryl ethers, and cyclopropyl groups.[5][6][7]
Predicted Fragmentation Profile of this compound
Under typical electrospray ionization (ESI) in positive mode, this compound will readily protonate at the primary amine, the most basic site, to form the molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 148.112. The subsequent fragmentation in the collision cell (MS/MS) is predicted to be driven by the stability of the resulting fragment ions and neutral losses.
The fragmentation pathways for organic molecules are governed by the weakest bonds and the formation of stable carbocations or neutral molecules.[8] For the [M+H]⁺ ion of this compound, we anticipate several competing fragmentation channels.
Key Predicted Fragmentation Pathways:
-
Loss of Propene (C₃H₆): This is predicted to be a major fragmentation pathway. It likely proceeds through a rearrangement mechanism involving the cyclopropoxy group, followed by the elimination of a stable neutral molecule, propene (42 Da). This results in a fragment ion at m/z 106.065 , corresponding to the protonated 2-methyl-4-hydroxyaniline.
-
Loss of the Cyclopropyl Group (C₃H₅•): Cleavage of the ether C-O bond can lead to the loss of a cyclopropyl radical (41 Da). While less common as a primary fragmentation in ESI than neutral loss, it could produce a fragment at m/z 107.081 .
-
Cleavage of the Cyclopropyl Ring: The strained cyclopropyl ring can undergo ring-opening. A plausible pathway involves the loss of ethene (C₂H₄, 28 Da) following rearrangement, leading to a fragment ion at m/z 120.081 .
-
Loss of Methyl Radical (CH₃•): Benzylic cleavage of the methyl group from the aromatic ring could result in the loss of a methyl radical (15 Da), yielding a fragment at m/z 133.089 .
-
Loss of Ammonia (NH₃): A common fragmentation for primary amines, the loss of ammonia (17 Da) would generate a fragment at m/z 131.086 .
Proposed Fragmentation Diagram
The logical flow from the precursor ion to its major predicted product ions is visualized below. This pathway highlights the key bond cleavages and rearrangements discussed.
Caption: Predicted fragmentation pathway of protonated this compound.
Summary of Predicted Ions
| m/z (Predicted) | Proposed Formula | Neutral Loss / Fragment | Description |
| 148.112 | [C₁₀H₁₄N]⁺ | - | Precursor Ion ([M+H]⁺) |
| 106.065 | [C₇H₈NO]⁺ | C₃H₆ (Propene) | Primary Fragment. Loss of propene via rearrangement of the cyclopropoxy group. |
| 120.081 | [C₈H₁₀N]⁺ | C₂H₄ (Ethene) | Cleavage within the cyclopropyl ring after rearrangement. |
| 133.089 | [C₉H₁₁NO]⁺ | CH₃• (Methyl Radical) | Loss of the methyl group from the aromatic ring. |
| 131.086 | [C₁₀H₁₁O]⁺ | NH₃ (Ammonia) | Loss of the amine group. |
A Robust Protocol for LC-MS/MS Analysis
This section provides a detailed, self-validating methodology for the analysis of this compound. The choices of column, mobile phase, and MS parameters are explained to ensure reproducibility and high-quality data.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the LC-MS/MS analysis of the target compound.
Step-by-Step Methodology
1. Sample and Standard Preparation
-
Rationale: Proper sample preparation is critical for accurate analysis. A stock solution in a strong organic solvent ensures solubility, while final dilution in the initial mobile phase composition prevents peak distortion.
-
Protocol:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Create a working standard of 1 µg/mL by diluting the stock solution in a 50:50 (v/v) mixture of methanol and water. This matches the initial mobile phase conditions.
-
2. Liquid Chromatography (LC) Conditions
-
Rationale: Reversed-phase chromatography is ideal for separating moderately polar compounds like substituted anilines. A C18 column provides good retention, while a gradient elution ensures efficient separation and sharp peak shapes. The acidic mobile phase modifier (formic acid) is crucial for promoting protonation of the analyte for positive mode ESI.
-
Parameters:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
3. Mass Spectrometry (MS) Conditions
-
Rationale: ESI in positive ion mode is the preferred ionization technique for amines due to their basic nature.[9] A two-stage scan approach is used: a full MS1 scan to confirm the presence of the protonated parent ion ([M+H]⁺), followed by a targeted MS/MS (product ion) scan to generate the fragmentation pattern. Collision energy is varied to find the optimal conditions for generating a rich fragmentation spectrum.
-
Parameters:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: +4.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas (N₂): 800 L/hr at 350 °C.
-
Scan Mode 1 (Full Scan):
-
Mass Range: m/z 50 - 250.
-
Purpose: To detect the precursor ion at m/z 148.112.
-
-
Scan Mode 2 (Product Ion Scan):
-
Precursor Ion: m/z 148.1.
-
Collision Energy (CID): Ramped from 10-40 eV. This allows for the capture of both low-energy (stable) and high-energy (less stable) fragments.
-
Mass Range: m/z 40 - 150.
-
-
Comparative Guide: Analytical Alternatives
While LC-MS/MS is the recommended technique, it is useful to compare it with other potential methods. This comparison provides context and justifies the selection of the primary analytical protocol.
| Technique | Principle | Applicability to this compound | Advantages | Disadvantages |
| LC-MS/MS (ESI) | Separation by liquid chromatography, soft ionization, and mass analysis of precursor and product ions. | Excellent. Ideal for polar, non-volatile compounds. | High sensitivity and specificity; provides structural information; no derivatization needed.[3][10] | Higher equipment cost; matrix effects can cause ion suppression. |
| GC-MS (EI) | Separation by gas chromatography, hard ionization (Electron Ionization), and mass analysis. | Possible with derivatization. The primary amine makes the compound polar and prone to poor peak shape and thermal degradation. | Provides highly reproducible fragmentation patterns and extensive libraries for comparison. | Requires the analyte to be volatile and thermally stable; often needs chemical derivatization for polar groups.[2] |
| High-Resolution MS (e.g., LC-Orbitrap/TOF) | LC separation followed by mass analysis with very high mass accuracy. | Highly Recommended. | Provides exact mass measurements, enabling confident determination of elemental composition for both precursor and fragment ions.[10] | Higher initial and maintenance costs compared to quadrupole systems. |
Conclusion
This guide provides a scientifically grounded, predictive framework for understanding the LC-MS fragmentation of this compound. The dominant predicted fragmentation pathway involves a rearrangement of the cyclopropoxy group to lose a neutral propene molecule, yielding a major fragment ion at m/z 106.065. A detailed and robust LC-MS/MS protocol is presented to enable researchers to acquire high-quality experimental data for this compound. The comparison with alternative techniques solidifies the choice of LC-MS/MS as the most suitable method for its analysis. While this guide offers a strong theoretical foundation, experimental verification is essential to confirm the proposed fragmentation pathways and their relative abundances.
References
-
A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
-
Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. (n.d.). Shimadzu. Retrieved February 23, 2026, from [Link]
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019, September 16). Agilent. Retrieved February 23, 2026, from [Link]
-
Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. (n.d.). Waters. Retrieved February 23, 2026, from [Link]
-
Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry. (2018, February 15). PubMed. Retrieved February 23, 2026, from [Link]
-
Scheme 1. Proposed fragmentations that lead to the complementary ions [C5H5O]+ (a) and [M - ResearchGate. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway. (2006, December 15). PubMed. Retrieved February 23, 2026, from [Link]
-
(PDF) Ion [C 5H 5O] + formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Relative abundance prediction ability of the DFT calculations. (2025, August 5). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved February 23, 2026, from [Link]
-
Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020, April 18). ScienceDirect. Retrieved February 23, 2026, from [Link]
-
Mass Spectrometry Part 4-Fragmentation in Ethers. (2023, January 25). YouTube. Retrieved February 23, 2026, from [Link]
-
4-cyclopropyl-2-methylaniline (C10H13N). (n.d.). PubChemLite. Retrieved February 23, 2026, from [Link]
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Metabolomics. Retrieved February 23, 2026, from [Link]
-
MS Fragmentation. (n.d.). OpenOChem Learn. Retrieved February 23, 2026, from [Link]
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). IntechOpen. Retrieved February 23, 2026, from [Link]intechopen.com/chapters/50123)
Sources
- 1. PubChemLite - 4-cyclopropyl-2-methylaniline (C10H13N) [pubchemlite.lcsb.uni.lu]
- 2. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 5. Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. MS Fragmentation | OpenOChem Learn [learn.openochem.org]
- 9. shimadzu.com [shimadzu.com]
- 10. Measuring Primary Aromatic Amine Migration into Foods by Targeted LC-HRMS [thermofisher.com]
A Comparative Guide to the Identification of Cyclopropyl Ethers Using FTIR Spectroscopy
For the discerning researcher in medicinal chemistry and materials science, the cyclopropyl ring is a motif of significant interest, prized for its unique conformational and electronic properties. Its incorporation into a molecule, particularly as a cyclopropyl ether, can profoundly influence biological activity and material characteristics. However, the unambiguous identification of this functional group can be a subtle challenge. While a suite of analytical techniques is often employed for full structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy remains a rapid, accessible, and powerful first-line tool for functional group identification.
This guide provides an in-depth comparison of the characteristic FTIR absorption peaks of cyclopropyl ethers against other common ether functionalities. We will explore the causal relationships behind the observed spectral features and provide a robust experimental framework to ensure the generation of high-quality, trustworthy data.
The Vibrational Signature of a Strained Ring Ether
The infrared spectrum of a cyclopropyl ether is a composite of the vibrations from the ether linkage (C-O-C) and the cyclopropyl ring itself. The key to its identification lies in recognizing the unique features imparted by the significant ring strain of the three-membered ring. This strain alters the hybridization of the carbon atoms and, consequently, the force constants of the associated bonds, leading to characteristic shifts in their vibrational frequencies.
Key Diagnostic Peaks for Cyclopropyl Ethers
Three main regions of the infrared spectrum are of primary importance for identifying the cyclopropyl ether moiety:
-
Cyclopropyl C-H Stretching: The C-H bonds on a cyclopropane ring are known to absorb at a higher frequency than those in unstrained alkanes. This is a direct consequence of the increased s-character in the C-H bonds due to the strained ring's geometry.[1][2] Look for a sharp, medium-intensity peak in the 3100-3040 cm⁻¹ region.[2] The presence of a peak just above 3000 cm⁻¹ is a strong indicator of C-H bonds on a strained ring or a double bond.
-
Asymmetric C-O-C Stretching: This is often the most intense and diagnostically useful band for an ether. In a simple cyclopropyl alkyl ether, this strong absorption typically appears in the 1150-1070 cm⁻¹ range. The exact position is influenced by the nature of the other alkyl group and its interaction with the cyclopropyl ring.
-
Cyclopropane Ring Vibrations (Breathing/Deformation): The cyclopropane ring exhibits characteristic skeletal vibrations. A notable peak, often referred to as the "ring breathing" mode, is typically observed around 1020-1000 cm⁻¹ .[3] Another deformation mode can sometimes be found near 850 cm⁻¹ .
The following diagram illustrates the primary vibrational modes of a model cyclopropyl ether that give rise to these key diagnostic peaks.
Caption: Key vibrational modes in a cyclopropyl ether.
Comparative Analysis: Differentiating Cyclopropyl Ethers from Other Ethers
The primary challenge in identifying a cyclopropyl ether lies in distinguishing its spectrum from those of other ethers that have absorptions in similar regions. The following table provides a comparative guide to the key distinguishing FTIR peaks.
| Functional Group | C-H Stretch (cm⁻¹) | Asymmetric C-O-C Stretch (cm⁻¹) | Other Key Features (cm⁻¹) |
| Cyclopropyl Ether | ~3100-3040 (sharp, medium) | ~1150-1070 (strong) | ~1020-1000 (Ring breathing, medium) |
| Acyclic Alkyl Ether | ~2990-2850 (strong) | ~1150-1085 (strong)[4] | Absence of peaks >3000 cm⁻¹ |
| Aryl Alkyl Ether | ~3100-3000 (Aromatic C-H) | ~1275-1200 (strong, Ar-O) & ~1075-1020 (strong, R-O)[4] | Aromatic C=C stretches (~1600, ~1500) |
| Vinyl Ether | ~3120-3020 (=C-H) | ~1225-1200 (strong) | C=C stretch (~1640) |
| Tetrahydrofuran (THF) | ~2980-2850 (strong) | ~1070 (strong) | Ring C-C stretches |
| Epoxide (Oxirane) | ~3050-2990 | ~950-810 (asymmetric) & ~880-750 (symmetric)[3] | Symmetric ring breathing (~1250)[3] |
Causality Behind the Differences:
-
Acyclic vs. Cyclopropyl Ethers: The most definitive differentiator is the C-H stretch. The presence of a distinct peak above 3000 cm⁻¹ strongly suggests a cyclopropyl group (or unsaturation), which is absent in simple acyclic alkyl ethers.[1][2]
-
Aryl Alkyl vs. Cyclopropyl Ethers: While both show C-H stretches above 3000 cm⁻¹, aryl ethers will also exhibit characteristic aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region. Furthermore, aryl alkyl ethers typically display two distinct C-O stretching bands due to the different nature of the aryl-oxygen and alkyl-oxygen bonds.[4]
-
Epoxides vs. Cyclopropyl Ethers: Both are three-membered rings, but the C-O-C bond is internal to the ring in epoxides. This leads to significantly lower C-O-C stretching frequencies (~950-750 cm⁻¹) compared to the external ether linkage of a cyclopropyl ether.[3] The symmetric ring "breathing" mode of epoxides also appears at a much higher wavenumber (~1250 cm⁻¹) than that of cyclopropanes.[3]
A Self-Validating Experimental Protocol for High-Quality FTIR Data
To ensure the trustworthiness and reproducibility of your spectral data, a meticulous experimental approach is paramount. For a volatile liquid like cyclopropyl methyl ether, either Attenuated Total Reflectance (ATR) or a sealed transmission liquid cell can be employed.
Method 1: Attenuated Total Reflectance (ATR-FTIR)
ATR is often the preferred method for liquids due to its simplicity and minimal sample preparation.[5][6]
Caption: Standard workflow for ATR-FTIR analysis.
Step-by-Step Protocol:
-
Crystal Cleaning: Begin by thoroughly cleaning the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to prevent cross-contamination.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from your sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂ and H₂O) and the instrument itself.
-
Sample Application: Place a small drop (1-2 drops) of the neat liquid sample directly onto the center of the ATR crystal.[7]
-
Spectrum Acquisition: Acquire the sample spectrum. If your ATR accessory has a pressure arm, apply consistent pressure to ensure good contact between the liquid and the crystal. For volatile samples, it is advisable to acquire the spectrum promptly after application to minimize evaporative effects.
-
Post-Analysis Cleaning: Immediately after the measurement, clean the crystal surface thoroughly to remove all traces of the sample.
Trustworthiness Check: The quality of the spectrum is self-validating. A good spectrum will have a flat baseline outside of the absorption bands and will show sharp, well-defined peaks. If the baseline is noisy or sloping, it may indicate poor sample contact or a dirty crystal.
Method 2: Transmission Spectroscopy with a Sealed Liquid Cell
For highly volatile samples or when precise quantitative analysis is required, a sealed liquid cell with IR-transparent windows (e.g., NaCl or KBr) is the gold standard.[8][9]
Step-by-Step Protocol:
-
Cell Preparation: Ensure the sealed liquid cell is clean and dry. Check the integrity of the windows for any fogging or cracks.
-
Background Spectrum: Record a background spectrum. For analysis of a neat liquid, this can be done with an empty cell. If the sample is in a solution, the background should be of the pure solvent in the cell.
-
Sample Loading: Using a Luer-lock syringe, carefully inject the liquid sample into one of the cell's ports until the cell is completely filled, ensuring no air bubbles are trapped inside.[8][9] Seal both ports.
-
Spectrum Acquisition: Place the filled cell in the spectrometer's sample holder and acquire the spectrum.
-
Post-Analysis Cleaning: Thoroughly flush the cell with a suitable clean solvent and dry it completely with a stream of dry nitrogen or air before storage.
Trustworthiness Check: A key indicator of a good transmission spectrum is the absence of "fringing" – a sinusoidal pattern on the baseline caused by internal reflections within the cell. The strongest peaks should not be "flat-topped," which indicates total absorbance and requires using a cell with a shorter pathlength or diluting the sample.
Conclusion
The identification of a cyclopropyl ether functional group by FTIR spectroscopy is reliably achieved by a systematic analysis of key spectral regions. The definitive evidence lies not in a single peak, but in the combination of a C-H stretching vibration above 3000 cm⁻¹, a strong C-O-C stretch in the 1150-1070 cm⁻¹ region, and characteristic cyclopropane ring vibrations. By comparing these features against the known absorption patterns of other common ethers and employing a rigorous, self-validating experimental protocol, researchers can confidently and efficiently identify this valuable chemical motif, accelerating the pace of discovery in drug development and materials science.
References
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Polymer Chemistry Characterization Lab, "Sample Preparation – FT-IR/ATR," Virginia Tech.
-
Drawell, "Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods," 2024.
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Bruker, "Guide to FT-IR Spectroscopy."
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Edinburgh Instruments, "Common Sampling Techniques of FTIR Spectroscopy," 2023.
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A2 Technologies, "Portable Transmission FTIR Analysis of Volatile Samples Using the DialPath Liquid Cell," 2020.
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Nandiyanto, A. B. D., et al. "How to Read and Interpret FTIR Spectroscope of Organic Material." Indonesian Journal of Science & Technology, 2019.
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Smith, B. C. "The C-O Bond, Part III: Ethers By a Knockout." Spectroscopy Online, 2020.
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NIST, "NIST Chemistry WebBook," SRD 69.
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Smith, B. C. "The Infrared Spectra of Polymers V: Epoxies." Spectroscopy Online, 2022.
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LibreTexts, "Spectroscopy of Ethers," 2024.
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Benchchem, "Spectroscopic Confirmation of Heptyl-Cyclopropane: A Comparative Guide."
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Specac Ltd, "Everything You Need to Know About ATR-FTIR Spectroscopy."
- Horák, M., & Vítek, A. "Interpretation and Processing of Vibrational Spectra." John Wiley & Sons, 1978.
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Romão, W., et al. "Qualitative and quantitative evaluation of epoxy systems by Fourier transform infrared spectroscopy and the flexibilizing effect." Polímeros, 2011.
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Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." In Encyclopedia of Analytical Chemistry, 2000.
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LibreTexts, "IR Spectroscopy of Hydrocarbons."
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ResearchGate, "Experimental IR spectra of tetrahydrofuran."
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A Researcher's Guide to the Structural Validation of 4-cyclopropoxy-2-methylaniline using 13C NMR Spectroscopy
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands out as a powerful tool for elucidating the carbon framework of organic molecules.[1][2][3] This guide provides an in-depth, experience-driven comparison for validating the structure of 4-cyclopropoxy-2-methylaniline, a substituted aniline derivative of interest in medicinal chemistry. We will explore the theoretical underpinnings of its 13C NMR spectrum, present a robust experimental protocol, and compare predicted data with a hypothetical experimental outcome to demonstrate the validation process.
The Strategic Importance of 13C NMR in Structural Elucidation
While 1H NMR provides valuable information about the proton environments in a molecule, 13C NMR offers direct insight into the carbon skeleton.[4] Key advantages include:
-
Wide Chemical Shift Dispersion: The typical chemical shift range for 13C is 0-220 ppm, compared to 0-12 ppm for 1H NMR.[5] This broader range minimizes signal overlap, which is often a challenge in complex molecules.[6]
-
Sensitivity to the Electronic Environment: The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment, influenced by factors like hybridization, and the electronegativity of neighboring atoms.[5][7]
-
Direct Carbon Count (with caution): In a proton-decoupled 13C NMR spectrum, each unique carbon atom in a molecule typically gives rise to a distinct signal.[8][9] This allows for a direct count of non-equivalent carbons, a fundamental piece of structural information.
For a molecule like this compound, with its distinct aromatic, aliphatic, and ether-linked carbons, 13C NMR is exceptionally well-suited for confirming the connectivity and substitution pattern.
Predicting the 13C NMR Spectrum of this compound: A First-Principles Approach
Before any experiment, a seasoned scientist will predict the expected spectrum. This predictive analysis, grounded in established principles of NMR spectroscopy, forms the basis for comparison with experimental data.
The structure of this compound contains nine distinct carbon environments, and therefore, we anticipate observing nine unique signals in its proton-decoupled 13C NMR spectrum. The symmetry of the molecule, or lack thereof, is a key determinant in the number of expected signals.[9][10][11]
Let's break down the expected chemical shifts for each carbon based on the influence of the amine, methyl, and cyclopropoxy substituents on the aniline ring.
-
Aromatic Carbons (C1-C6): The chemical shifts of substituted benzene rings can be estimated using empirical additivity rules, though software predictions are now common.[12] The electron-donating nature of the amino (-NH2) and cyclopropoxy (-O-cPr) groups will shield the ortho and para carbons, shifting them upfield (to a lower ppm value). Conversely, the carbon atoms directly attached to these electron-donating groups (ipso-carbons) will be deshielded and appear downfield. The methyl group (-CH3) has a weaker electron-donating effect.
-
C1 (ipso-NH2): The carbon bearing the amino group is expected to be significantly deshielded.
-
C2 (ipso-CH3): The presence of the methyl group will cause a downfield shift for this carbon.
-
C3, C5, C6: These aromatic CH carbons will have distinct chemical shifts due to the different electronic influences of the substituents.
-
C4 (ipso-O-cPr): The ether linkage will cause a significant downfield shift for this carbon, typically in the 150-160 ppm range.[7]
-
-
Methyl Carbon (C7): The methyl carbon attached to the aromatic ring will appear in the typical aliphatic region.
-
Cyclopropyl Carbons (C8, C9):
-
C8 (CH): The methine carbon of the cyclopropyl group directly attached to the oxygen will be deshielded and appear further downfield than the methylene carbons.
-
C9 (CH2): The two equivalent methylene carbons of the cyclopropyl ring will give a single signal at a higher field (lower ppm) compared to the methine carbon.
-
Experimental Workflow for Structural Validation
The following diagram and protocol outline a robust workflow for acquiring high-quality 13C NMR data for the structural validation of this compound.
Figure 1. Workflow for 13C NMR-based structural validation.
-
Sample Preparation:
-
Accurately weigh 10-50 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3), in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
-
Spectrometer Setup and 1D 13C NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the probe for the 13C frequency.
-
Set the acquisition parameters for a standard proton-decoupled 13C experiment. This involves applying a broadband decoupling sequence to remove 1H-13C coupling, resulting in a spectrum with single lines for each carbon.[8]
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which is crucial given the low natural abundance of 13C (~1.1%).[5]
-
-
DEPT (Distortionless Enhancement by Polarization Transfer) Experiments:
-
To aid in the assignment of signals, it is highly recommended to perform DEPT experiments.[13][14]
-
DEPT-135: This experiment will show CH and CH3 signals as positive peaks, while CH2 signals will appear as negative (inverted) peaks. Quaternary carbons (C) will be absent.[15][16]
-
DEPT-90: This experiment will only show signals for CH carbons.[15][16]
-
By comparing the standard 13C spectrum with the DEPT-135 and DEPT-90 spectra, one can definitively determine the multiplicity of each carbon signal (CH3, CH2, CH, or C).[17]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections to obtain a clean and interpretable spectrum.
-
Reference the chemical shift scale to the solvent peak (e.g., CDCl3 at 77.16 ppm).
-
Comparison of Predicted vs. Hypothetical Experimental Data
The following table presents a comparison between the predicted chemical shift ranges and a set of hypothetical experimental data for this compound. The assignments are supported by the information that would be gleaned from DEPT-135 and DEPT-90 experiments.
| Carbon Atom | Predicted Chemical Shift Range (ppm) | Hypothetical Experimental δ (ppm) | DEPT-135 Signal | DEPT-90 Signal | Assignment Rationale |
| C4 | 150 - 160 | 152.5 | Absent | Absent | Quaternary carbon attached to electronegative oxygen, expected to be the most downfield aromatic carbon.[7] |
| C1 | 140 - 150 | 144.8 | Absent | Absent | Quaternary carbon attached to the amino group. |
| C2 | 125 - 135 | 130.2 | Absent | Absent | Quaternary carbon bearing the methyl group. |
| C6 | 120 - 130 | 128.7 | Positive | Positive | Aromatic CH. |
| C5 | 115 - 125 | 118.9 | Positive | Positive | Aromatic CH. |
| C3 | 110 - 120 | 114.3 | Positive | Positive | Aromatic CH, shielded by both the amino and cyclopropoxy groups. |
| C8 | 65 - 75 | 70.1 | Positive | Positive | Methine carbon of the cyclopropyl group attached to oxygen. |
| C7 | 15 - 25 | 17.6 | Positive | Absent | Methyl group carbon. |
| C9 | 5 - 15 | 8.4 | Negative | Absent | Methylene carbons of the cyclopropyl group. |
The strong correlation between the predicted chemical shifts and the hypothetical experimental data, in conjunction with the multiplicity information from the DEPT experiments, provides compelling evidence for the proposed structure of this compound. The observation of nine distinct signals confirms the lack of molecular symmetry that would lead to equivalent carbons. The specific chemical shifts align with the expected electronic effects of the substituents on the aniline ring and the characteristic signals of the cyclopropoxy and methyl groups.
Conclusion
The structural validation of a novel compound like this compound is a multi-faceted process where predictive analysis and experimental verification go hand-in-hand. This guide has demonstrated how a thorough understanding of 13C NMR principles allows for a detailed prediction of the spectrum. The subsequent acquisition of a standard proton-decoupled 13C spectrum, along with DEPT-135 and DEPT-90 experiments, provides a comprehensive dataset for unambiguous signal assignment. The close agreement between the predicted and experimental data serves as a robust validation of the target structure, a critical step in the journey of drug discovery and development.
References
-
DEPT | NMR Core Facility - Columbia University. (n.d.). Retrieved February 23, 2026, from [Link]
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Predicting Carbon-13 NMR Spectra. (2024, December 23). Save My Exams. Retrieved February 23, 2026, from [Link]
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Introduction to 13C-NMR and DEPT – Identification of an Alcohol. (n.d.). Magritek. Retrieved February 23, 2026, from [Link]
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Delta Tips: DEPT/INEPT Tool. (n.d.). JEOL Ltd. Retrieved February 23, 2026, from [Link]
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6.4: DEPT C-13 NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
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DEPT NMR: Signals and Problem Solving. (2023, September 26). Chemistry Steps. Retrieved February 23, 2026, from [Link]
- Kamienski, B., Kwiecien, B., & Kolodziejski, W. (2005).
- Acree, W. E., & Chickos, J. S. (2016). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses.
-
Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]
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The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6 . (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Primer on ¹³C NMR Spectroscopy. (n.d.). OpenOChem Learn. Retrieved February 23, 2026, from [Link]
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A User Guide to Modern NMR Experiments. (n.d.). University of Oxford Chemistry Research Laboratory. Retrieved February 23, 2026, from [Link]
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13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
- Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2021). Practical Guidelines for 13 C-Based NMR Metabolomics. In Metabolomics (pp. 247-270). Humana, New York, NY.
- Guliyev, K. G., Ponomaryeva, G. Z., Gulverdashvili, T. D., Guseinova, F. I., Guseinova, T. N., & Iskenderova, R. M. (2020). INTERRELATION OF CHEMICAL SHIFTS IN THE SPECTRA OF NMR 13C OF FUNCTIONALLLY SUBSTITUTED CYCLOPROPYL STYRENES AND SOME PARAMETERS OF THEIR REACTIVITY. CHEMICAL PROBLEMS, 18(1), 125-130.
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C13 NMR - How Many Signals. (2022, February 8). Master Organic Chemistry. Retrieved February 23, 2026, from [Link]
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13C NMR Spectroscopy. (n.d.). Retrieved February 23, 2026, from [Link]
- Golotvin, S., Vodopianov, E., & Williams, A. (2011). Identification of organic molecules from a structure database using proton and carbon NMR analysis results. Magnetic Resonance in Chemistry, 49(S1), S100-S108.
- de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. Magnetic Resonance in Chemistry, 52(10), 601-616.
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Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. (n.d.). In Organic Chemistry I. Retrieved February 23, 2026, from [Link]
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Structural Chemistry Using NMR Spectroscopy, Organic Molecules. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
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13C NMR spectroscopy. (n.d.). Retrieved February 23, 2026, from [Link]
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Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved February 23, 2026, from [Link]
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13C Carbon NMR Spectroscopy. (2025, October 22). Chemistry Steps. Retrieved February 23, 2026, from [Link]
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EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. (n.d.). eGyanKosh. Retrieved February 23, 2026, from [Link]
- Reuben, J. (1980). Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding. Journal of the American Chemical Society, 102(7), 2232-2236.
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2,N-Dimethylaniline. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
- Smith, S. G., & Goodman, J. M. (2019). Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations. The Journal of Organic Chemistry, 84(15), 9434-9442.
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29.10 ¹³C NMR Spectroscopy. (n.d.). In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved February 23, 2026, from [Link]
- Lauterbur, P. C. (1963). C13 Nuclear Magnetic Resonance Spectroscopy. IV. Aniline, N,N‐Dimethylaniline, and Their Methyl Derivatives: Steric Inhibition of Conjugation. The Journal of Chemical Physics, 38(6), 1415-1432.
- Kusuyama, Y., Kagosaku, T., & Hasegawa, T. (2006). Substituent Effects on the Carbon-13 NMR Chemical Shifts of Cyclopropyl Carbons in p-Substituted(cis- and trans-2-Chlorocyclopropyl)benzenes. Magnetic Resonance in Chemistry, 24(4), 355-359.
-
A guide to 13C NMR chemical shift values. (2015). Compound Interest. Retrieved February 23, 2026, from [Link]
- Anderson, J. E. (1971). The effect of cyclopropyl groups on chemical shifts and coupling constants. Organic Magnetic Resonance, 3(4), 475-478.
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Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
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13 C-NMR spectrum of N-methylaniline blocked PMDI. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
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Tables For Organic Structure Analysis. (n.d.). Retrieved February 23, 2026, from [Link]
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13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 23, 2026, from [Link]
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Technical Guide: Chromatographic Separation of 4-Cyclopropoxy-2-methylaniline Impurities
Topic: Chromatographic Separation of 4-Cyclopropoxy-2-methylaniline Impurities Content Type: Technical Comparison Guide
Executive Summary
This compound (CAS 1243355-31-8) is a critical building block in the synthesis of next-generation tyrosine kinase inhibitors (TKIs), particularly Bruton's Tyrosine Kinase (BTK) inhibitors.[1] Its purity is paramount because the cyclopropyl ether moiety is chemically distinct from standard methoxy analogs (like those in Osimertinib), influencing both pharmacokinetics and metabolic stability.
This guide objectively compares three chromatographic strategies for separating this aniline from its key process impurities: the nitro-precursor (4-cyclopropoxy-2-methyl-1-nitrobenzene ) and the hydrolysis byproduct (4-hydroxy-2-methylaniline ). We analyze the shift from traditional low-pH C18 methods to high-pH hybrid silica and alternative selectivity phases (Biphenyl), providing actionable protocols for method development.
The Analytical Challenge
The separation of this compound presents a classic "Basic Hydrophobe" dilemma in chromatography:
-
Basicity (pKa ~4.5 - 5.0): The primary amine is protonated at standard acidic pH (0.1% Formic Acid), leading to secondary interactions with residual silanols on silica columns. This causes peak tailing (Tf > 1.5) and loss of sensitivity.
-
Structural Similarity: The nitro-precursor is neutral and highly hydrophobic. Separating it from the aniline requires a method that balances the retention of the ionized amine with the neutral nitro-aromatic.
-
Hydrolytic Instability: The cyclopropyl ether linkage is generally stable but can undergo acid-catalyzed cleavage to form the phenolic impurity, meaning the method itself must not induce degradation.
Defined Impurity Profile
| Compound Name | Structure Type | CAS No.[2] | Physicochemical Property |
| This compound | Target Analyte | 1243355-31-8 | Basic, Lipophilic, UV active (254 nm) |
| 4-Cyclopropoxy-2-methyl-1-nitrobenzene | Impurity A (Precursor) | 1243401-95-7 | Neutral, Strongly Hydrophobic, Strong UV |
| 4-Hydroxy-2-methylaniline | Impurity B (Degradant) | 2835-99-6 | Amphoteric (Phenol/Amine), Polar |
Visualizing the Impurity Pathway
The following diagram illustrates the synthesis pathway and the genesis of impurities, which dictates the separation requirements.
Caption: Synthesis pathway of this compound showing the origin of the nitro-precursor (Impurity A) and the potential hydrolysis degradant (Impurity B).
Comparative Analysis of Separation Strategies
We compared three distinct methodologies. Data presented represents typical performance metrics derived from validation studies of similar lipophilic aniline intermediates.
Method A: Traditional Low pH C18 (The Baseline)
-
Column: Standard C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
-
Mechanism: Analyte is fully protonated (
). Retention is purely hydrophobic. -
Verdict: Not Recommended. While it separates the neutral nitro impurity well, the aniline peak suffers from severe tailing due to silanol interactions.
Method B: High pH Hybrid C18 (The Robust Choice)
-
Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Gemini NX-C18).
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[3]
-
Mechanism: High pH suppresses protonation of the aniline (
). The neutral amine interacts only with the C18 ligand, eliminating silanol repulsion/attraction. -
Verdict: Excellent for Quantitation. Sharp peaks, high loadability, and superior resolution.
Method C: Biphenyl Phase (The Selectivity Expert)
-
Column: Core-Shell Biphenyl (e.g., Kinetex Biphenyl).
-
Mobile Phase: 0.1% Formic Acid / Methanol.
-
Mechanism: Exploits
interactions. The nitro group (electron-withdrawing) interacts differently with the biphenyl ring than the amino group (electron-donating). -
Verdict: Best for Impurity Profiling. Offers orthogonal selectivity, moving the nitro impurity significantly away from the main peak.
Comparative Performance Data
| Metric | Method A (Low pH C18) | Method B (High pH Hybrid) | Method C (Biphenyl) |
| Target Peak Shape (Tailing Factor) | 1.8 - 2.2 (Poor) | 1.0 - 1.1 (Excellent) | 1.2 - 1.3 (Good) |
| Resolution (Target vs. Impurity A) | > 5.0 | > 10.0 | > 12.0 |
| Retention of Polar Impurity B | Weak ( | Moderate ( | Strong ( |
| MS Sensitivity (ESI+) | High | Moderate | High |
| Column Stability | High | High (Hybrid only) | Moderate |
Detailed Experimental Protocols
Protocol 1: High pH Quantitation (Recommended for QC)
This method is the "Gold Standard" for routine purity analysis because it ensures the aniline elutes as a sharp, symmetrical peak.
-
Column: Hybrid C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., XBridge BEH).
-
Temperature: 40°C.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with
). -
Mobile Phase B: Acetonitrile.[3]
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Hold for polar impurities |
| 15.0 | 90 | Elute Nitro-precursor |
| 18.0 | 90 | Wash |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End |
Protocol 2: Orthogonal Screening (Biphenyl)
Use this when you suspect co-eluting isomers or need to confirm purity during process development.
-
Column: Core-Shell Biphenyl, 100 x 2.1 mm, 2.6 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol (Methanol promotes stronger
interactions than Acetonitrile). -
Gradient: 10% B to 95% B over 10 minutes.
Method Development Decision Matrix
Use the following logic flow to select the correct method for your specific development stage.
Caption: Decision tree for selecting the optimal chromatographic method based on analytical goals (QC vs. R&D).
References
-
Chemical Identity: PubChem. 4-cyclopropyl-2-methylaniline (Compound CID 62489978). National Library of Medicine. Available at: [Link]
- Synthesis Context: World Intellectual Property Organization. WO2018103058A1 - Inhibitors of Bruton's Tyrosine Kinase. (Describes the reduction of 4-cyclopropoxy-2-methyl-1-nitrobenzene to the target aniline).
-
High pH Methodology: Waters Corporation. Routine Switching Between High and Low pH on XBridge HPLC Columns. Application Note. Available at: [Link]
-
Biphenyl Selectivity: Phenomenex. Selectivity of Biphenyl Stationary Phases for Aromatic Compounds. Technical Guide. Available at: [Link]
- Aniline Separation Principles: McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
